Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid
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Overview
Description
Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid is a chemical compound with the molecular formula C18H26N2O2P It is known for its unique structure, which includes two dimethylamino groups and a phosphinic acid group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid typically involves the reaction of 4-(dimethylamino)-2-methylphenylphosphinic acid with appropriate reagents under controlled conditions. One common method involves the use of hypophosphorous acid and secondary amines in the presence of formaldehyde. The reaction is carried out in an acidic medium, such as acetic acid, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The dimethylamino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phenyl compounds. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures.
Scientific Research Applications
Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structure and the specific receptor involved .
Comparison with Similar Compounds
Similar Compounds
4-{bis[4-(dimethylamino)phenyl]methyl}phenol: A tertiary amino compound with similar structural features.
Phosphinic acid, bis[4-(dimethylamino)-2-methylphenyl]-: Another compound with a similar phosphinic acid group but different substituents.
Uniqueness
Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid is unique due to its specific arrangement of dimethylamino and phosphinic acid groups on the phenyl ring. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
113613-27-7 |
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Molecular Formula |
C18H25N2O2P |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid |
InChI |
InChI=1S/C18H25N2O2P/c1-13-11-15(19(3)4)7-9-17(13)23(21,22)18-10-8-16(20(5)6)12-14(18)2/h7-12H,1-6H3,(H,21,22) |
InChI Key |
KSDPXAWEVLUNPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)P(=O)(C2=C(C=C(C=C2)N(C)C)C)O |
Origin of Product |
United States |
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